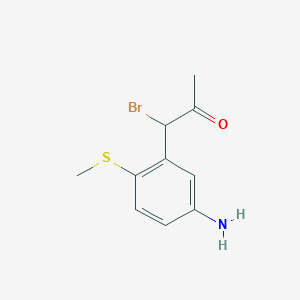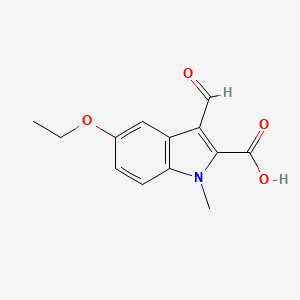![molecular formula C5H5BrN4O B14036209 2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14036209.png)
2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridines with nitriles, followed by cyclization using oxidizing agents such as NaOCl, Pb(OAc)4, or MnO2 . Another approach includes the use of N-(2-pyridyl)amidines, which undergo oxidative cyclization to form the triazolopyrazine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, yields, and purity to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Chemical Biology: It is employed as a probe to study biological processes and interactions at the molecular level.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-4H-triazolo[4,5-c]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds also have a triazole ring and are used in similar research applications.
Uniqueness
2-bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(5H)-one is unique due to the presence of the bromine atom, which allows for further functionalization and derivatization. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C5H5BrN4O |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C5H5BrN4O/c6-5-8-3-4(11)7-1-2-10(3)9-5/h1-2H2,(H,7,11) |
InChI Key |
MVUKQJNUGUSNBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)Br)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)



![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine](/img/structure/B14036171.png)


![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)


